

# Purvalanol B: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Purvalanol B** is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation research and oncology.[1][2][3][4] This technical guide provides an in-depth overview of its chemical properties and solubility, essential data for its application in experimental settings.

## **Core Chemical Properties**

**Purvalanol B**, also known as NG-95, is a purine derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of CDKs.[1] Its fundamental chemical and physical properties are summarized below.



| Property                | Value                    | Source |
|-------------------------|--------------------------|--------|
| Molecular Formula       | C20H25CIN6O3             | [1]    |
| Molecular Weight        | 432.90 g/mol             | [2][5] |
| CAS Number              | 212844-54-7              | [1][2] |
| Appearance              | White to off-white solid | [6]    |
| Purity                  | ≥98%                     | [4]    |
| Hydrogen Bond Acceptors | 8                        | [7]    |
| Hydrogen Bond Donors    | 4                        | [7]    |
| Rotatable Bonds         | 8                        | [7]    |

# **Solubility Profile**

The solubility of **Purvalanol B** is a critical factor for its use in in vitro and in vivo studies. It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.

**In Vitro Solubility** 

| Solvent    | Concentration           | Notes                                                                                                           | Source    |
|------------|-------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| DMSO       | 87 mg/mL (200.97<br>mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic and gentle warming can aid dissolution. | [2][5][6] |
| 1 eq. NaOH | 43.29 mg/mL (100<br>mM) | Gentle warming is required.                                                                                     | [4]       |
| Water      | Insoluble               | [2][5]                                                                                                          | _         |
| Ethanol    | Insoluble               | [2][5]                                                                                                          |           |



## In Vivo Formulations

For animal studies, **Purvalanol B** can be prepared in various formulations to achieve a homogeneous suspension or a clear solution.

| Formulation                               | Concentration            | Preparation                                                                                                                                                | Source |
|-------------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| CMC-Na Suspension<br>(Oral)               | ≥5 mg/mL                 | Add 5 mg of Purvalanol B to 1 mL of CMC-Na solution and mix evenly.                                                                                        | [5]    |
| DMSO/PEG300/Twee<br>n80/ddH2O (Injection) | 4.35 mg/mL (10.05<br>mM) | To 50 μL of 87 mg/mL DMSO stock, add 400 μL of PEG300, mix, then add 50 μL of Tween80, mix, and finally add 500 μL of ddH <sub>2</sub> O. Use immediately. | [2][5] |
| DMSO/Corn Oil<br>(Injection)              | 0.4 mg/mL (0.92 mM)      | Add 50 μL of 8 mg/mL<br>DMSO stock to 950<br>μL of corn oil and mix<br>evenly. Use<br>immediately.                                                         | [2][5] |

## **Mechanism of Action and Signaling Pathways**

**Purvalanol B** is a reversible and ATP-competitive inhibitor of cyclin-dependent kinases.[3] It shows high potency against several key cell cycle regulators.

IC50 Values for CDK Inhibition:

cdc2-cyclin B (CDK1): 6 nM[2][3]

CDK2-cyclin A: 6 nM[2][3]

CDK2-cyclin E: 9 nM[2][3]







CDK5-p35: 6 nM[2][3]

**Purvalanol B** exhibits high selectivity for CDKs, with IC<sub>50</sub> values greater than 10,000 nM for a wide range of other protein kinases.[4] By inhibiting these CDKs, **Purvalanol B** blocks the progression of the cell cycle, primarily inducing a reversible arrest in the G1 and G2 phases.[8] This inhibition of CDK activity prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[8]

Beyond its direct effects on CDKs, **Purvalanol B** has been shown to have other cellular effects, including the induction of autophagy and the modulation of other signaling pathways such as the ERK1/ERK2 MAPK pathway.[4][9]





Click to download full resolution via product page

Caption: Purvalanol B inhibits CDK/Cyclin complexes, leading to cell cycle arrest.



# Experimental Protocols Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of **Purvalanol B** against a specific kinase.

- Preparation of Reagents:
  - Prepare a stock solution of Purvalanol B in 100% DMSO (e.g., 10 mM).
  - Prepare the kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl<sub>2</sub>, ATP, and a substrate).
  - Prepare the recombinant kinase and its specific substrate.
- Assay Procedure:
  - o Create a serial dilution of the **Purvalanol B** stock solution in the kinase buffer.
  - In a 96-well plate, add the kinase, the substrate, and the diluted **Purvalanol B** (or DMSO as a vehicle control).
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  - Stop the reaction (e.g., by adding EDTA).
  - Quantify the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **Purvalanol B** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.



• Determine the IC50 value by fitting the data to a dose-response curve.



Click to download full resolution via product page



Caption: Workflow for a typical in vitro kinase inhibition assay.

## **Protocol 2: Cell-Based Proliferation Assay**

This protocol describes how to assess the anti-proliferative effects of **Purvalanol B** on a cancer cell line.

#### · Cell Culture:

 Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### · Cell Seeding:

- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

#### • Treatment with Purvalanol B:

- Prepare a stock solution of Purvalanol B in DMSO.
- Prepare serial dilutions of **Purvalanol B** in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).</li>
- Remove the old medium from the cells and add the medium containing the different concentrations of **Purvalanol B** or vehicle control (medium with DMSO).

#### Incubation:

- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Assessment of Cell Viability/Proliferation:
  - Use a suitable assay to measure cell proliferation, such as the MTT, XTT, or CellTiter-Glo assay.



 Follow the manufacturer's instructions for the chosen assay. This typically involves adding a reagent to the wells, incubating for a period, and then measuring the absorbance or luminescence.

#### Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the GI<sub>50</sub> (concentration for 50% growth inhibition) by plotting the percentage of viability against the drug concentration.

## **Protocol 3: Solubility Determination by Visual Inspection**

This is a basic protocol to visually assess the solubility of **Purvalanol B** in a given solvent.[10]

#### Preparation:

- Weigh a known amount of Purvalanol B (e.g., 1-5 mg) into a clear glass vial.
- Choose the solvent to be tested (e.g., DMSO, water, ethanol).

#### Procedure:

- Add a small, measured volume of the solvent to the vial to achieve the highest desired concentration.
- Vortex the mixture for at least 30 seconds.
- If the compound does not fully dissolve, sonication and gentle warming (if the compound is stable) can be applied.
- Visually inspect the solution against a light and dark background for any signs of turbidity
  or undissolved particles. A completely clear solution indicates that the compound is soluble
  at that concentration.
- Serial Dilution (if necessary):



- If the compound is not soluble at the initial concentration, perform a serial dilution with the same solvent until a clear solution is obtained.
- The concentration at which the compound fully dissolves is the determined solubility.



Click to download full resolution via product page

Caption: A simple workflow for determining solubility by visual inspection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Purvalanol B | C20H25ClN6O3 | CID 448991 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purvalanol B | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. purvalanol B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- To cite this document: BenchChem. [Purvalanol B: A Technical Guide to its Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679876#purvalanol-b-chemical-properties-and-solubility]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com